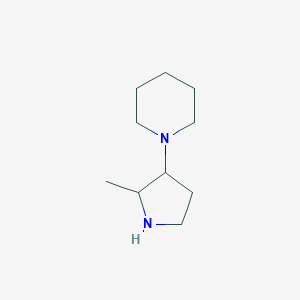 3-(3-Chlorphenyl)-2,2-dimethylpropylamin-Hydrochlorid CAS No. 2098031-20-8"
>
3-(3-Chlorphenyl)-2,2-dimethylpropylamin-Hydrochlorid CAS No. 2098031-20-8"
>
3-(3-Chlorphenyl)-2,2-dimethylpropylamin-Hydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Identifizierung und Analyse in der Forensik
Diese Verbindung, die zur Piperazin-Klasse gehört, wird häufig in forensischen Untersuchungen angetroffen. Die Identifizierung und Analyse solcher Verbindungen ist entscheidend für beschlagnahmtes Material im Zusammenhang mit illegalem Drogenkonsum. Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um ihr Vorhandensein und ihre Konzentration zu bestimmen .
Pharmakologische Forschung
Piperazin-Derivate wurden auf ihre zentralstimulierenden Eigenschaften untersucht. Sie wirken auf Serotonin-Rezeptoren und können verwendet werden, um die pharmakologischen Wirkungen von Drogen auf das ZNS zu modellieren. Die Auswirkungen dieser Verbindung auf Neurotransmitter-Systeme machen sie zu einem wertvollen Werkzeug in der Neuropharmakologie .
Krebsforschung
Strukturell ähnliche Verbindungen haben sich als potenzielle Inhibitoren der Proliferation von Krebszellen erwiesen. So wurden beispielsweise Derivate der 3-(4-Chlorphenyl)-3-hydroxy-2,2-dimethylpropionsäure synthetisiert, um das Wachstum von Darmkrebszellen selektiv zu hemmen. Dies deutet darauf hin, dass 3-(3-Chlorphenyl)-2,2-dimethylpropylamin-Hydrochlorid modifiziert und auf ähnliche antiproliferative Wirkungen untersucht werden könnte .
Landwirtschaftliche Chemie
Indol-Derivate, die einige strukturelle Ähnlichkeiten mit Piperazinen aufweisen, sind bekannt für ihre Anwendung in der Landwirtschaft als Wachstumsförderer. Durch die Untersuchung der biologischen Aktivität von 3-(3-Chlorphenyl)-2,2-dimethylpropylamin-Hydrochlorid könnten neue Agrochemikalien entwickelt werden .
Wirkmechanismus
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that similar compounds can react with nitrogen to form oximes in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that similar compounds have been synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent hdacis .
Result of Action
Similar compounds have been found to selectively inhibit the proliferation of colon cancer cells .
Action Environment
It is known that similar compounds have been obtained in good yields and short reaction time from the corresponding trichloroacetimidate or acetate by the reaction with c-active nucleophiles in the presence of tmsotf (01 eq%) via C–C bond formation .
Biochemische Analyse
Biochemical Properties
3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the proliferation of certain cancer cells, such as HCT-116 cells . The compound’s interaction with enzymes like histone deacetylases (HDACs) suggests its potential as a histone deacetylase inhibitor (HDACI), which can modulate gene expression by altering chromatin structure . Additionally, it may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells while having minimal effects on normal, non-cancerous cells . This selective action suggests its potential as a therapeutic agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. For instance, its role as an HDACI can result in the upregulation or downregulation of specific genes, thereby affecting cellular processes such as apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through various mechanisms. It binds to HDAC enzymes, inhibiting their activity and leading to an increase in acetylated histones . This change in histone acetylation status can alter chromatin structure, making it more accessible for transcription factors and other regulatory proteins. Consequently, this can lead to changes in gene expression, promoting the expression of genes involved in cell cycle arrest and apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular functions.
Temporal Effects in Laboratory Settings
The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride in laboratory settings can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis . In vivo studies are needed to further elucidate its long-term effects and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit cancer cell proliferation without causing significant toxicity to normal cells At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function Threshold effects have been observed, where a certain concentration is required to achieve the desired therapeutic effect without causing toxicity
Metabolic Pathways
3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in various metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . The compound’s interaction with enzymes such as cytochrome P450 can influence its metabolic rate and the formation of active or inactive metabolites. Additionally, it may affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical reactions.
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. Its localization and accumulation within tissues can be influenced by factors such as concentration, exposure duration, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with HDAC enzymes suggests that it may localize to the nucleus, where it can modulate gene expression by altering chromatin structure. Additionally, its distribution within other organelles, such as the mitochondria, can influence cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-5-4-6-11(13)7-10;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWAUWODOBONMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)
![(2-Methyl-2-azabicyclo[2.2.1]heptan-7-yl)methanamine](/img/structure/B1484511.png)
![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)
![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)
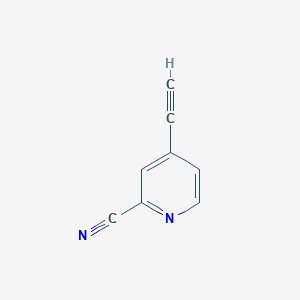
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)
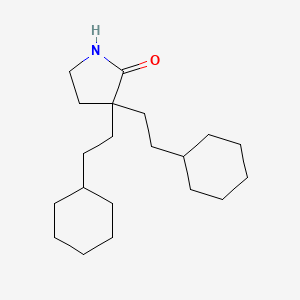
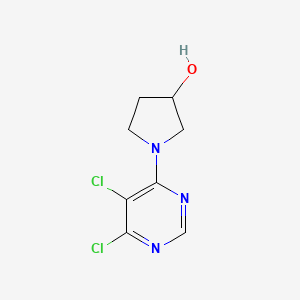
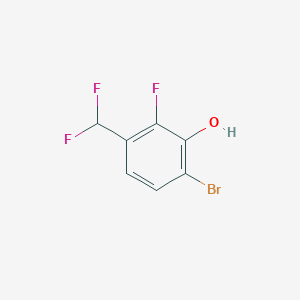

![Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate](/img/structure/B1484532.png)
